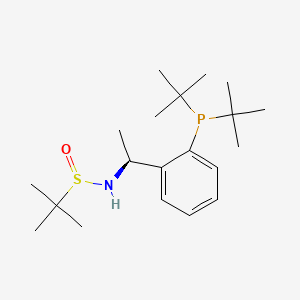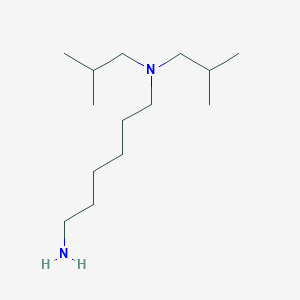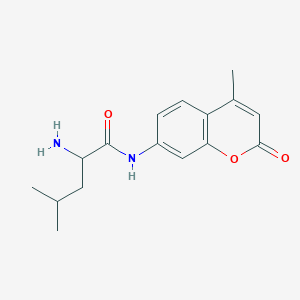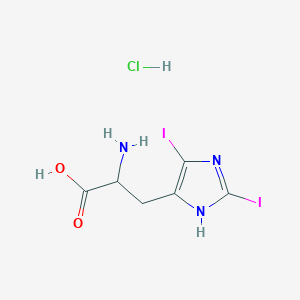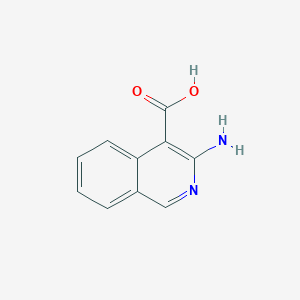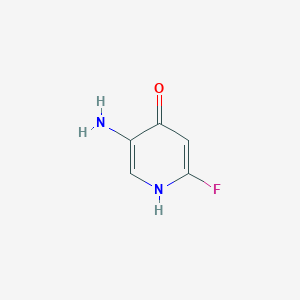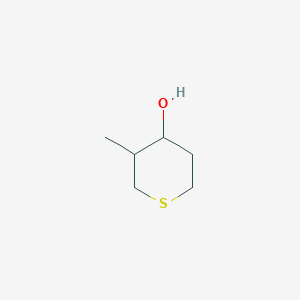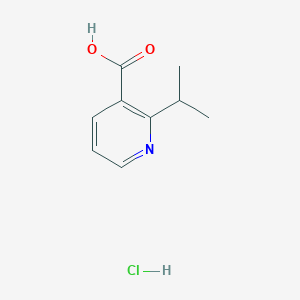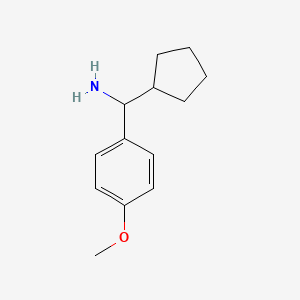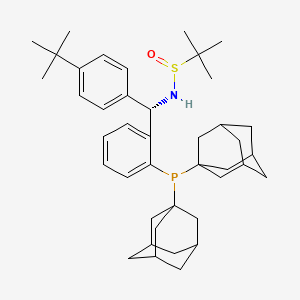
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine is an organic compound with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . This compound is characterized by a pyrrolidine ring substituted with four methyl groups and an amine group attached to the methylene carbon. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
化学反応の分析
Types of Reactions
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitroxide back to the amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine has several scientific research applications:
作用機序
The mechanism of action of (2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine and its derivatives involves interactions with various molecular targets. For example, nitroxide radicals derived from this compound can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . The molecular pathways involved include the modulation of redox-sensitive signaling pathways and the inhibition of oxidative stress-induced cellular damage .
類似化合物との比較
Similar Compounds
(5-methylpyridin-2-yl)methanamine: Another amine with a similar structure but different functional groups, leading to different reactivity and applications.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: A compound with a pyrrolidine ring and boronic ester groups, used in different synthetic applications.
Uniqueness
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine is unique due to its highly substituted pyrrolidine ring, which provides steric hindrance and stability to its derivatives. This makes it particularly useful in the synthesis of stable nitroxide radicals and other applications where stability is crucial .
特性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC名 |
(2,2,5,5-tetramethylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-7(6-10)9(3,4)11-8/h7,11H,5-6,10H2,1-4H3 |
InChIキー |
YSRBXNPQMZXJNE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(N1)(C)C)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
